molecular formula C16H16N2O5 B2555546 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 1209423-13-1

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone

Cat. No.: B2555546
CAS No.: 1209423-13-1
M. Wt: 316.313
InChI Key: IGBUQECDAYLIDP-UHFFFAOYSA-N
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Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a morpholinoethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Attachment of the Morpholinoethanone Group: This step involves the reaction of the isoxazole derivative with morpholine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The morpholinoethanone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts like palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted morpholinoethanone derivatives.

Scientific Research Applications

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with cellular targets such as tubulin. The compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This is achieved through the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone is unique due to its combination of the benzo[d][1,3]dioxole, isoxazole, and morpholinoethanone groups, which confer distinct chemical and biological properties. Its ability to disrupt microtubule dynamics sets it apart from other similar compounds.

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic derivative that combines structural elements known for various biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Benzo[d][1,3]dioxole moiety : Known for its potential in drug development.
  • Isoxazole ring : Often associated with biological activity.
  • Morpholino group : Enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d][1,3]dioxole.
  • Construction of the isoxazole ring through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.
  • Coupling with morpholinoethanone via amide bond formation using coupling reagents like EDCI or DCC.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related benzo[d][1,3]dioxole derivatives. For instance:

  • Cytotoxicity Assays : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) with IC50 values ranging from 1.54 µM to 4.52 µM, outperforming standard drugs like doxorubicin in some cases .
Compound NameCell LineIC50 (µM)Reference Drug IC50 (µM)
Example CompoundHepG22.387.46
Example CompoundHCT1161.548.29
Example CompoundMCF74.524.56

The mechanisms underlying these effects include:

  • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy.
  • Apoptosis Induction : Studies have indicated that it influences mitochondrial apoptosis pathways by modulating proteins like Bax and Bcl-2 .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds suggest potential efficacy against various pathogens. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance the interaction with microbial targets, although specific data on this compound's antimicrobial activity remains limited.

The biological activity of this compound likely involves:

  • Enzyme Interaction : Binding to specific enzymes or receptors that modulate cellular pathways.
  • Molecular Docking Studies : These studies suggest favorable binding interactions with key biological targets, indicating a potential for selective activity against cancer cells while sparing normal cells .

Case Studies and Research Findings

Several case studies have explored the pharmacological properties of related compounds:

  • Anticancer Mechanisms : A study demonstrated that derivatives exhibited significant cytotoxicity through apoptosis pathways and cell cycle arrest in cancer cell lines .
  • Safety Profiles : Toxicity assessments indicated that certain derivatives were non-cytotoxic to normal cell lines at high concentrations (>150 µM), suggesting a favorable safety profile for therapeutic use .

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-16(18-3-5-20-6-4-18)9-12-8-14(23-17-12)11-1-2-13-15(7-11)22-10-21-13/h1-2,7-8H,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBUQECDAYLIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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